VP-U-6 Confers Metabolically Stable 5′-Phosphate Mimicry: Phosphatase Resistance vs. Native 5′-Phosphate
The 5′-vinylphosphonate (5′-VP) moiety provided by VP-U-6 functions as a non-hydrolyzable phosphate mimic. In contrast to natural 5′-phosphate termini, which are rapidly removed by cellular phosphatases in endosomes and lysosomes, the 5′-(E)-vinylphosphonate modification remains intact throughout the intracellular trafficking pathway [1]. Experimental evidence shows that loss of 5′-phosphate from siRNA-GalNAc conjugates hampers RISC loading, whereas the presence of 5′-VP promotes RISC loading and improves in vivo activity [2].
| Evidence Dimension | Phosphatase-mediated dephosphorylation rate |
|---|---|
| Target Compound Data | 5′-VP modification: not removed in endosomes/lysosomes; promotes RISC loading |
| Comparator Or Baseline | Natural 5′-phosphate: rapidly cleaved by cellular phosphatases; loss of 5′-P hampers RISC loading |
| Quantified Difference | Qualitative difference: complete resistance vs. complete degradation under intracellular conditions |
| Conditions | siRNA-GalNAc conjugates in endosomal/lysosomal compartments; RISC loading assay |
Why This Matters
This difference determines whether the oligonucleotide retains the 5′-phosphate required for Ago2 binding and RISC-mediated silencing, directly impacting therapeutic efficacy in vivo.
- [1] Prakash, T. P., et al. (2017). 5′-Vinylphosphonate improves tissue accumulation and efficacy of conjugated siRNAs in vivo. Nucleic Acids Research, 45(13), 7581-7592. View Source
- [2] Parmar, R. G., et al. (2016). Inside Cover: 5′-(E)-Vinylphosphonate: A Stable Phosphate Mimic Can Improve the RNAi Activity of siRNA-GalNAc Conjugates. ChemBioChem, 17(11), 985-989. View Source
